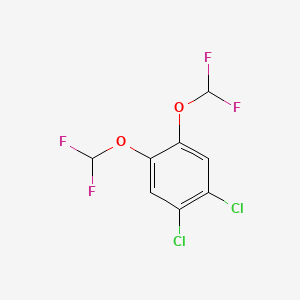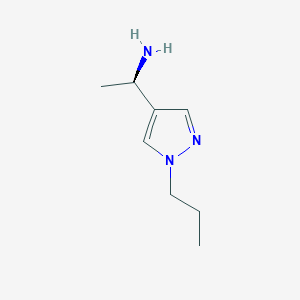
4-Ethyl-2,5-difluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2,5-difluorophenol is an organic compound with the molecular formula C8H8F2O It is a derivative of phenol, where the hydrogen atoms at the 2nd and 5th positions on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at the 4th position is replaced by an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,5-difluorophenol can be achieved through several methods. One common approach involves the fluorination of 4-ethylphenol. The reaction typically requires a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2,5-difluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted phenols with various functional groups.
Applications De Recherche Scientifique
4-Ethyl-2,5-difluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Ethyl-2,5-difluorophenol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Difluorophenol: Lacks the ethyl group at the 4th position.
4-Ethylphenol: Lacks the fluorine atoms at the 2nd and 5th positions.
2,4-Difluorophenol: Fluorine atoms are at the 2nd and 4th positions instead of the 2nd and 5th
Uniqueness
4-Ethyl-2,5-difluorophenol is unique due to the combination of the ethyl group and the two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This combination can lead to distinct properties and applications compared to its similar compounds .
Propriétés
Formule moléculaire |
C8H8F2O |
|---|---|
Poids moléculaire |
158.14 g/mol |
Nom IUPAC |
4-ethyl-2,5-difluorophenol |
InChI |
InChI=1S/C8H8F2O/c1-2-5-3-7(10)8(11)4-6(5)9/h3-4,11H,2H2,1H3 |
Clé InChI |
JWLDQRJTLWHOJW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1F)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine](/img/structure/B12968311.png)
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12968313.png)
![(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12968319.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B12968325.png)
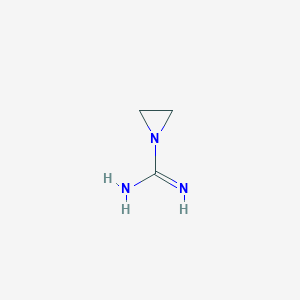
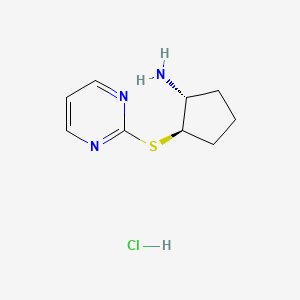
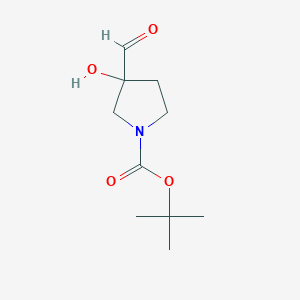


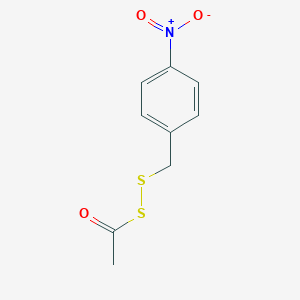
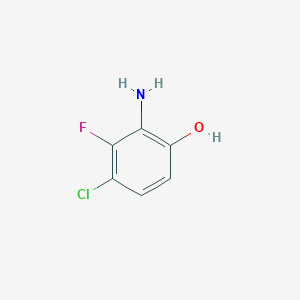
![5,6-Dichlorobenzo[d][1,3]dioxol-2-one](/img/structure/B12968369.png)
